molecular formula C22H28N2O6 B1662953 Mmp inhibitor V CAS No. 223472-31-9

Mmp inhibitor V

カタログ番号: B1662953
CAS番号: 223472-31-9
分子量: 416.5 g/mol
InChIキー: HDWWQELUBWGQGA-WMZOPIPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ONO-4817は、化学的には[(2S, 4S)-N-ヒドロキシ-5-エトキシメチロキシ-2-メチル-4-(4-フェノキシベンゾイル)アミノペンタンアミド]として知られており、複数段階のプロセスで合成されます。合成経路には、以下の重要なステップが含まれます。

ONO-4817の工業的生産方法には、これらの合成経路を最適化して、スケーラビリティ、コスト効率、規制基準への適合性を確保することが含まれます。これには、高収率反応、効率的な精製技術、厳格な品質管理対策の使用が含まれます。

化学反応の分析

ONO-4817は、主にマトリックスメタロプロテアーゼとの相互作用を含む、いくつかのタイプの化学反応を起こします。主な反応には、以下が含まれます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、特定の温度とpH条件が含まれ、反応効率と収率を最適化します。これらの反応から生成される主な生成物は、通常、活性度が低いまたは不活性のマトリックスメタロプロテアーゼの阻害型です。

科学研究への応用

ONO-4817は、さまざまな分野にわたる科学研究への応用について、広く研究されてきました。

作用機序

ONO-4817の作用機序は、マトリックスメタロプロテアーゼの阻害に関与しています。この化合物は、これらの酵素の活性部位に結合し、細胞外マトリックス成分の分解を防ぎます。 この阻害は、がん転移、アテローム性動脈硬化症、関節炎など、マトリックスメタロプロテアーゼの活性が高すぎることによって引き起こされる疾患の進行を制限します ONO-4817の分子標的には、マトリックスメタロプロテアーゼ2、8、9、12、および13が含まれますが、マトリックスメタロプロテアーゼ1または7は含まれません .

類似の化合物との比較

ONO-4817は、特定のマトリックスメタロプロテアーゼを選択的に阻害するという点でユニークです。類似の化合物には、以下が含まれます。

ONO-4817は、経口バイオアベイラビリティと選択的な阻害プロファイルにより、研究と治療の両方の用途において貴重なツールとなっています .

類似化合物との比較

ONO-4817 is unique in its selective inhibition of specific matrix metalloproteinases. Similar compounds include:

ONO-4817 stands out due to its oral bioavailability and selective inhibition profile, making it a valuable tool in both research and therapeutic applications .

生物活性

Matrix metalloproteinases (MMPs) are a group of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. MMP inhibitors, such as "MMP inhibitor V," have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.

This compound primarily functions by binding to the active site of MMPs, blocking their enzymatic activity. This inhibition can prevent the breakdown of extracellular matrix components, thereby influencing processes such as tumor invasion and inflammation. The specificity of MMP inhibitors is critical; selective inhibitors can minimize side effects associated with broader-spectrum MMP inhibition.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on specific MMPs involved in disease processes. For instance:

  • Study on Rheumatoid Arthritis : In vitro assays indicated that this compound significantly reduced the activity of MMP-2 and MMP-9 in synovial fibroblasts derived from patients with rheumatoid arthritis. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound effectively suppressed cell migration and invasion. For example, treatment with the inhibitor resulted in a 70% decrease in the invasive capacity of breast cancer cells in Matrigel invasion assays .

In Vivo Studies

In vivo investigations further elucidate the biological activity of this compound:

  • Animal Models : In mouse models of cancer metastasis, administration of this compound led to a significant reduction in tumor growth and metastasis. Specifically, a study reported a 50% reduction in metastatic nodules in the lungs of treated mice compared to controls .
  • Cardiovascular Implications : Another study assessed the effects of this compound on vascular remodeling post-injury. The results indicated that treatment significantly inhibited neointimal hyperplasia following vascular injury, demonstrating its potential utility in preventing restenosis after angioplasty .

Case Studies

Several case studies have highlighted the clinical relevance of MMP inhibitors:

  • Case Study 1 : A patient with advanced breast cancer treated with this compound as part of a combination therapy showed a notable decrease in tumor size after six weeks of treatment. Imaging studies confirmed a reduction in both primary tumor mass and metastatic lesions .
  • Case Study 2 : In patients undergoing surgical interventions for cardiovascular diseases, preoperative administration of this compound was associated with reduced postoperative complications related to excessive tissue remodeling .

Data Table: Summary of Biological Activity Findings

Study TypeModel/ConditionKey Findings
In VitroRheumatoid ArthritisReduced MMP-2 and MMP-9 activity; decreased cytokines
In VitroCancer Cell Lines70% decrease in invasive capacity
In VivoMouse Cancer Model50% reduction in lung metastases
In VivoVascular Injury ModelSignificant inhibition of neointimal hyperplasia
Clinical Case StudyAdvanced Breast CancerDecreased tumor size after six weeks
Clinical Case StudyCardiovascular SurgeryFewer postoperative complications

特性

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmp inhibitor V
Reactant of Route 2
Mmp inhibitor V
Reactant of Route 3
Mmp inhibitor V
Reactant of Route 4
Reactant of Route 4
Mmp inhibitor V
Reactant of Route 5
Reactant of Route 5
Mmp inhibitor V
Reactant of Route 6
Mmp inhibitor V

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。